Cas no 67676-47-5 (4-[benzyl(ethyl)amino]benzaldehyde)
4-[benzyl(ethyl)amino]benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Benzyl(ethyl)amino)benzaldehyde
- 4-(Benzyl-ethyl-amino)-benzaldehyde
- 4-(N-ETHYL-N-BENZYL)AMINO- BENZOALDEHYDE
- 4-[benzyl(ethyl)amino]benzaldehyde
- 4-N-benzylamino-N-ethylaminobenzaldehyde
- YVBIDCBDRUUGEA-UHFFFAOYSA-N
- AKOS000115356
- Z87001824
- 4-(N-Ethyl-N-benzyl)amino-benzoaldehyde
- CS-0218453
- DTXSID10300240
- MFCD03147226
- 67676-47-5
- Oprea1_742798
- A835853
- NSC 135484
- NSC-135484
- N-Ethyl-N-benzyl-4-amino benzaldehyde
- NSC135484
- EN300-01028
- N-Ethyl-N-benzyl-4-aminobenzaldehyde
- 4-(N-Ethylbenzylamino)benzaldehyde
- 4-(N-Ethyl-N-benzyl)aminobenzaldehyde
- SCHEMBL4747974
- FT-0641134
- DB-055055
- G28156
-
- MDL: MFCD03147226
- Inchi: 1S/C16H17NO/c1-2-17(12-14-6-4-3-5-7-14)16-10-8-15(13-18)9-11-16/h3-11,13H,2,12H2,1H3
- InChI Key: YVBIDCBDRUUGEA-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)N(CC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 239.13100
- Monoisotopic Mass: 239.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 20.3A^2
Experimental Properties
- Density: 1.106
- Boiling Point: 404 °C at 760 mmHg
- Flash Point: 404 °C at 760 mmHg
- Refractive Index: 1.624
- PSA: 20.31000
- LogP: 3.52560
4-[benzyl(ethyl)amino]benzaldehyde Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-[benzyl(ethyl)amino]benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140856-1g |
4-(Benzyl(ethyl)amino)benzaldehyde |
67676-47-5 | 95% | 1g |
$402.80 | 2023-09-01 | |
| TRC | B412423-25mg |
4-[Benzyl(ethyl)amino]benzaldehyde |
67676-47-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B412423-50mg |
4-[Benzyl(ethyl)amino]benzaldehyde |
67676-47-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B412423-250mg |
4-[Benzyl(ethyl)amino]benzaldehyde |
67676-47-5 | 250mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB287639-250mg |
4-(N-Ethyl-N-benzyl)aminobenzaldehyde; . |
67676-47-5 | 250mg |
€283.00 | 2025-04-17 | ||
| abcr | AB287639-1g |
4-(N-Ethyl-N-benzyl)aminobenzaldehyde; . |
67676-47-5 | 1g |
€619.00 | 2025-04-17 | ||
| abcr | AB287639-5g |
4-(N-Ethyl-N-benzyl)aminobenzaldehyde; . |
67676-47-5 | 5g |
€1664.50 | 2025-04-17 | ||
| A2B Chem LLC | AD07501-2.5g |
4-(Benzyl(ethyl)amino)benzaldehyde |
67676-47-5 | 98% | 2.5g |
$829.00 | 2024-04-19 | |
| A2B Chem LLC | AD07501-5g |
4-(Benzyl(ethyl)amino)benzaldehyde |
67676-47-5 | 98% | 5g |
$1209.00 | 2024-04-19 | |
| A2B Chem LLC | AD07501-10g |
4-(Benzyl(ethyl)amino)benzaldehyde |
67676-47-5 | 98% | 10g |
$1777.00 | 2024-04-19 |
4-[benzyl(ethyl)amino]benzaldehyde Suppliers
4-[benzyl(ethyl)amino]benzaldehyde Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4-[benzyl(ethyl)amino]benzaldehyde
4-[Benzyl(Ethyl)Amino]Benzaldehyde: A Comprehensive Overview
4-[Benzyl(Ethyl)Amino]Benzaldehyde, also known by its CAS Registry Number 67676-47-5, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development, material synthesis, and as a precursor in organic synthesis. Recent advancements in synthetic methodologies and its structural elucidation have further cemented its importance in contemporary chemical research.
The molecular structure of 4-[Benzyl(Ethyl)Amino]Benzaldehyde comprises a benzene ring substituted with an amino group that is further connected to a benzyl and an ethyl group. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. The aldehyde functional group at the para position of the benzene ring adds reactivity, enabling it to participate in various condensation reactions, such as the Benzoin condensation and the Cannizzaro reaction. These reactions are pivotal in the construction of complex organic molecules, including pharmaceutical agents and agrochemicals.
Recent studies have highlighted the role of 4-[Benzyl(Ethyl)Amino]Benzaldehyde as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to synthesize potential anti-cancer agents by incorporating it into heterocyclic frameworks. The ability of this compound to form stable complexes with transition metals has also been explored, leading to innovative catalysts for industrial applications. These findings underscore its significance in advancing drug discovery and catalytic processes.
In the realm of materials science, 4-[Benzyl(Ethyl)Amino]Benzaldehyde has been employed as a precursor for the synthesis of conducting polymers and organic semiconductors. Its ability to undergo polymerization under controlled conditions has opened avenues for developing advanced materials with tailored electronic properties. Recent breakthroughs in this area have demonstrated its potential in creating high-performance organic electronics, such as flexible displays and sensors.
The synthesis of 4-[Benzyl(Ethyl)Amino]Benzaldehyde involves a multi-step process that typically begins with the alkylation of aniline derivatives. The reaction sequence often includes nucleophilic substitution and subsequent oxidation steps to introduce the aldehyde functionality. Optimization of these steps has led to improved yields and higher purity levels, making it more accessible for large-scale production.
In terms of spectroscopic characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure of 4-[Benzyl(Ethyl)Amino]Benzaldehyde. These techniques provide insights into the compound's molecular geometry and stability, which are critical for understanding its reactivity and applications.
The environmental impact of synthesizing and using 4-[Benzyl(Ethyl)Amino]Benzaldehyde has also come under scrutiny. Researchers are exploring greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such efforts align with global initiatives toward sustainable chemistry practices.
In conclusion, 4-[Benzyl(Ethyl)Amino]Benzaldehyde, with its CAS number 67676-47-5, stands as a testament to the ingenuity of modern chemical synthesis. Its diverse applications across multiple disciplines highlight its importance as a key player in contemporary chemical research. As advancements continue to unfold, this compound is poised to contribute even more significantly to scientific progress and technological innovation.
67676-47-5 (4-[benzyl(ethyl)amino]benzaldehyde) Related Products
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